molecular formula C7H8N2O4 B2823671 Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate CAS No. 10071-26-8

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate

Cat. No.: B2823671
CAS No.: 10071-26-8
M. Wt: 184.151
InChI Key: BQUPTTOGBOMLEB-UHFFFAOYSA-N
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Description

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate is a heterocyclic organic compound that contains a pyridazine ring

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various biomolecules . For instance, it has been shown to undergo alkylation with methyl bromoacetate . This suggests that Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that the compound can undergo alkylation with methyl bromoacetate . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate typically involves the reaction of hydrazine derivatives with esters or acids. One common method involves the condensation of a hydrazine derivative with an ester, followed by cyclization to form the pyridazine ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(3,6-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetate
  • Methyl(3,6-dioxo-1,2,3,4-tetrahydro-4-pyridazinyl)acetate

Uniqueness

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate is unique due to its specific structure and the presence of the pyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

methyl 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-6(11)3-4-2-5(10)8-9-7(4)12/h2H,3H2,1H3,(H,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUPTTOGBOMLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetic acid, (5.0 g), methanol (75 ml) and 4M hydrochloric acid in 1,4-dioxane (20 ml) was stirred overnight. Evaporation afforded a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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